![molecular formula C14H12N2OS2 B2653270 3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1156110-81-4](/img/structure/B2653270.png)

3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

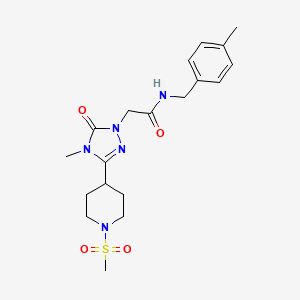

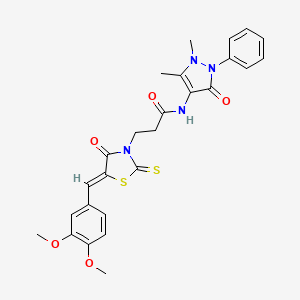

3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, commonly known as 3,5-dimethylphenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, is an organic compound with a unique structure and a range of interesting properties. It is a member of the thienopyrimidine family, which is composed of heterocyclic compounds with a six-membered ring containing two nitrogen atoms. This compound has been studied extensively for its potential applications in the fields of synthetic chemistry, biomedicine, and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

New Routes to Pyridopyrimidinones and Triazolinones : Compounds similar to the specified chemical structure have been synthesized for the exploration of their chemical properties and potential applications in pharmaceutical chemistry. Hassneen and Abdallah (2003) described the synthesis of 2-thioxopyrimidinyl derivatives, offering insights into the chemical reactivity and potential for creating novel compounds with varied biological activities Hassneen & Abdallah, 2003.

Synthesis Under Phase Transfer Conditions : Dave and Patel (2001) conducted a study on the synthesis of 2-thioxo-pyrimidinones under phase transfer conditions, which is crucial for understanding the chemical behavior and potential modifications of the core structure for various applications Dave & Patel, 2001.

Potential Therapeutic Applications

Anticancer and Anti-angiogenic Activities : Gold et al. (2020) explored a series of compounds for their potential pleiotropic anticancer activities, focusing on their effects on tubulin-binding and anti-angiogenic properties. This research underlines the importance of structural modifications for enhancing anticancer efficacy Gold et al., 2020.

Antimicrobial and Antifungal Activities : Kh et al. (2013) synthesized compounds for pharmacological investigations, finding some with antiproliferative activities against mammalian cancer cell models, highlighting the potential of such compounds in developing new antimicrobial agents Kh et al., 2013.

Advanced Chemical Synthesis Techniques

Facile Synthesis of Isoxazolopyrimidines : Rimaz et al. (2019) developed a NaOH-promoted one-pot synthesis technique for creating isoxazolopyrimidine derivatives, demonstrating an efficient method for generating pharmaceutically relevant compounds with high atom economy and moderate to high yields Rimaz et al., 2019.

Novel Ring Systems and Discrimination Techniques : Abdel-fattah et al. (1998) and Wang et al. (2012) provide examples of innovative approaches to synthesizing new ring systems and developing fluorescent probes for detecting thiophenols, showcasing the versatility of these compounds in chemical synthesis and analytical applications Abdel-fattah et al., 1998; Wang et al., 2012.

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-8-5-9(2)7-10(6-8)16-13(17)12-11(3-4-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZBTEDLSDDXLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)

![N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)

![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)

![5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B2653203.png)

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2653206.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2653207.png)